molecular formula C12H19NO2S B14362222 2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine CAS No. 90265-74-0

2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine

Cat. No.: B14362222
CAS No.: 90265-74-0
M. Wt: 241.35 g/mol
InChI Key: LGCYHUQOGPWRKR-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine is an organic compound characterized by its unique structure, which includes a dimethoxy group, a methylsulfanyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxy Group: The initial step involves the protection of the ethanamine backbone with dimethoxy groups. This can be achieved through the reaction of ethanamine with dimethyl sulfate under basic conditions.

    Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group to the phenyl ring. This can be accomplished through a nucleophilic substitution reaction using a suitable methylsulfanyl reagent.

    Coupling Reaction: The final step involves the coupling of the protected ethanamine with the methylsulfanyl-substituted phenyl ring. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the dimethoxy protecting groups, yielding the free amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Free amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor to bioactive molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in radical polymerization.

    2-(methylsulfanyl)ethan-1-amine: A related compound with a simpler structure.

Uniqueness

2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dimethoxy and methylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

90265-74-0

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2,2-dimethoxy-N-[(3-methylsulfanylphenyl)methyl]ethanamine

InChI

InChI=1S/C12H19NO2S/c1-14-12(15-2)9-13-8-10-5-4-6-11(7-10)16-3/h4-7,12-13H,8-9H2,1-3H3

InChI Key

LGCYHUQOGPWRKR-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC1=CC(=CC=C1)SC)OC

Origin of Product

United States

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